molecular formula C11H13NO4 B1465456 2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid CAS No. 1218427-39-4

2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid

Cat. No. B1465456
CAS RN: 1218427-39-4
M. Wt: 223.22 g/mol
InChI Key: JLTWQHUBTJJTBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .


Molecular Structure Analysis

The molecular structure of the compound was established by interpretation of 1H NMR, 13C NMR and Mass spectral data recorded after purification .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of transition metal (II) complexes derived from heterocyclic Schiff base ligands . It has also been used in the synthesis of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3] oxazine analogues .


Physical And Chemical Properties Analysis

The compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuffs . It is soluble in water and highly soluble in ethanol and acetone .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Researchers have synthesized 1,4-benzoxazine and benzothiazine analogues, including compounds structurally related to 2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid, demonstrating significant antibacterial activity against strains such as E. coli, Staphylococcus aureus, and others. These studies indicate the potential of such compounds in developing new antibacterial agents (Kadian et al., 2012); (Kalekar et al., 2011).

Antitumor Agents

  • Derivatives of the compound, specifically in the benzo[dithiazepin-4-ylidene]acetic acid family, have been synthesized and evaluated for in vitro antitumor activity. Some compounds exhibited high activity against human tumor cell lines, highlighting their potential as antitumor agents (Brzozowski et al., 2008).

Electrochromic Materials

  • The donor-acceptor approach in the synthesis of electrochromic materials, involving structures related to 2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid, has led to the development of a black polymer electrochrome. This material exhibits a significant change in transmittance and excellent stability, making it a promising candidate for electrochromic devices (İçli et al., 2010).

Natural Product Synthesis

  • Research into the synthesis of natural products, such as lichen depsidones, involves compounds with structural similarities to 2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid. These studies contribute to our understanding of natural product chemistry and the potential for discovering new bioactive compounds (Elix et al., 1987).

Novel Synthetic Methods

  • Innovations in synthetic chemistry have led to the development of new methods for synthesizing diverse derivatives of 2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid. These methods enable the creation of compounds with potential applications in pharmacology, materials science, and as research tools (Mamedov et al., 2020).

Safety and Hazards

The compound is toxic if swallowed and in contact with skin. It causes skin irritation and serious eye irritation .

Future Directions

The compound and its derivatives have shown promising biological activities, suggesting their potential as therapeutic agents . Further optimization and mechanism studies on this chemotype are underway .

properties

IUPAC Name

2-amino-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-10(11(13)14)7-2-3-8-9(6-7)16-5-1-4-15-8/h2-3,6,10H,1,4-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWQHUBTJJTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(C(=O)O)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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